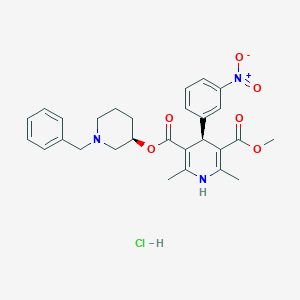
2,4-Dichloro-6-fluoroquinoline
概要
説明
“2,4-Dichloro-6-fluoroquinoline” is a chemical compound with the molecular formula C9H4Cl2FN . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has two chlorine atoms at the 2nd and 4th positions and one fluorine atom at the 6th position .
Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 216.04 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 191 . The compound is covalently bonded and is canonicalized .
科学的研究の応用
- A practical and scalable 4-step route has been developed for the synthesis of various halogenated quinoline compounds from 2,4-dichloro-3-fluoroquinoline. Such compounds are valuable as building blocks in the synthesis of antibiotics, showcasing the importance of 2,4-dichloro-6-fluoroquinoline in drug discovery (Flagstad et al., 2014).
- The synthesis of 2-(5-(2-chloro-6-fluoroquinolin-3-yl)-3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-ones and N-(4-(2-chloro-6-fluoroquinolin-3-yl)-6-(aryl)pyrimidin-2-yl)-2-morpholinoacetamides was described. These compounds exhibited significant antimicrobial activity against various microbial strains, indicating the utility of this compound in developing new antimicrobial agents (Desai et al., 2012).
Antibacterial Applications :
- A novel antibacterial 8-chloroquinolone compound was synthesized, showing potent activity against both Gram-positive and Gram-negative bacteria. It was significantly more potent than existing antibiotics against certain strains, highlighting the potential of fluoroquinoline derivatives in developing new antibacterial agents (Kuramoto et al., 2003).
Applications in Material Science
Organic Light-Emitting Diodes (OLEDs) :
- 2,4-Diphenylquinoline and its derivatives were synthesized and characterized for their potential use in organic blue light-emitting devices. These compounds exhibited bright emission in the blue region under UV excitation, indicating their potential as efficient candidates in OLED technology (Kumar et al., 2015).
Applications in Cancer Research
Anticancer Agents :
- 2,4-Dichloro-6-methylquinoline was synthesized and its structure was determined. It exhibited cytotoxic and apoptotic activity on a human oral squamous carcinoma cell line, indicating its potential as a potent anticancer agent (Somvanshi et al., 2008).
Safety and Hazards
When handling “2,4-Dichloro-6-fluoroquinoline”, it is recommended to wear personal protective equipment and ensure adequate ventilation . It should not come into contact with the eyes, skin, or clothing, and ingestion or inhalation should be avoided . The compound should be kept away from open flames, hot surfaces, and sources of ignition .
作用機序
Target of Action
The primary target of 2,4-Dichloro-6-fluoroquinoline, like other fluoroquinolones, is the bacterial DNA . Specifically, it interacts with two essential enzymes: DNA topoisomerase IV and DNA gyrase . These enzymes are involved in bacterial DNA replication, making them crucial for bacterial growth and survival .
Mode of Action
This compound inhibits the function of DNA topoisomerase IV and DNA gyrase . By doing so, it interferes with the unwinding of bacterial DNA, a critical step in DNA replication . This inhibition leads to the prevention of bacterial DNA replication, thereby stopping bacterial growth .
Biochemical Pathways
The inhibition of DNA topoisomerase IV and DNA gyrase disrupts the normal biochemical pathways of DNA replication in bacteria . This disruption leads to the cessation of bacterial growth and proliferation . Additionally, any damage to the bacterial genome induces a stress response, which may involve the SOS response, chaperonin synthesis, or the generation of oxygen free radicals .
Pharmacokinetics
They are metabolized in the liver and excreted via the kidneys . These properties contribute to their bioavailability and therapeutic efficacy.
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and proliferation . By preventing DNA replication, the compound effectively stops the bacteria from multiplying, which can lead to the eradication of the bacterial infection .
Action Environment
The action of this compound, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its absorption and distribution . Additionally, the presence of divalent cations like calcium and magnesium can interfere with the activity of fluoroquinolones . .
生化学分析
Biochemical Properties
2,4-Dichloro-6-fluoroquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, this compound disrupts the supercoiling of DNA, leading to the inhibition of bacterial growth and replication . Additionally, this compound can interact with other proteins involved in cellular processes, further influencing biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it primarily targets the DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and transcription. This results in the cessation of bacterial growth and eventual cell death . In eukaryotic cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress and apoptosis in certain cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. By binding to the active sites of bacterial DNA gyrase and topoisomerase IV, it inhibits their enzymatic activity, preventing the supercoiling and relaxation of DNA . This disruption in DNA topology hampers the replication and transcription processes, leading to bacterial cell death. In eukaryotic cells, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has been shown to induce persistent changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the compound’s potential for sustained biochemical modulation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity, effectively inhibiting bacterial growth and infection . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects underscore the importance of careful dosage optimization in therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes facilitate the compound’s elimination from the body and influence its overall pharmacokinetic profile. Additionally, this compound can affect metabolic flux and alter metabolite levels, further impacting cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can localize to various subcellular compartments, including the nucleus and mitochondria, where it exerts its biochemical effects . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For instance, it can accumulate in the nucleus, where it interacts with DNA and nuclear proteins, influencing gene expression and DNA replication . Additionally, this compound can localize to the mitochondria, affecting mitochondrial function and inducing apoptosis in certain cell types .
特性
IUPAC Name |
2,4-dichloro-6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-7-4-9(11)13-8-2-1-5(12)3-6(7)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEGVSYSXNPSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650710 | |
| Record name | 2,4-Dichloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
406204-74-8 | |
| Record name | 2,4-Dichloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



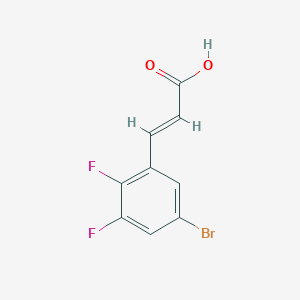
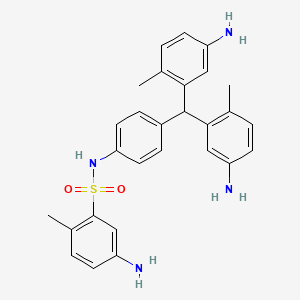

![6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1384733.png)

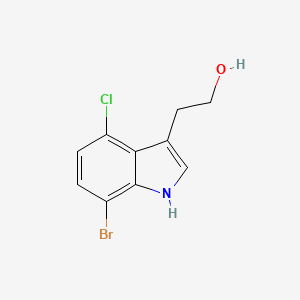
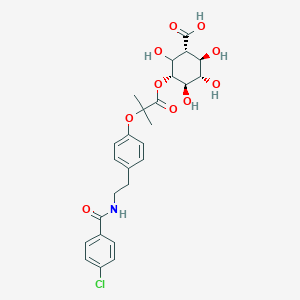
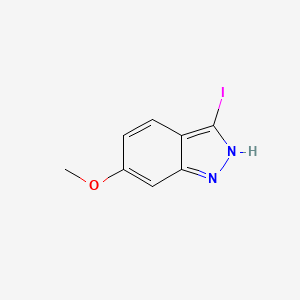
![Bis[2,4-di(propan-2-yl)phenyl] phenyl phosphate](/img/structure/B1384742.png)
![4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B1384744.png)
![(2S,3R)-2-[[(2S)-2-[[(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B1384745.png)
![1-(1H-Benzo[d]imidazol-2-yl)-4-(3-methoxypropoxy)-3-methylpyridin-1-ium-2-carboxylate](/img/structure/B1384746.png)
